Targocil

描述

塔戈西尔是一种抑菌剂,其作用目标是壁磷壁酸的生物合成,壁磷壁酸是革兰氏阳性菌细胞壁的一个关键组成部分。 它对耐甲氧西林金黄色葡萄球菌和敏感甲氧西林金黄色葡萄球菌特别有效,两种菌株的最低抑菌浓度均为每毫升2微克 .

准备方法

合成路线和反应条件: 塔戈西尔的合成涉及多个步骤,从喹啉部分的制备开始,然后用各种取代基进行官能化。关键步骤包括:

喹啉核的形成: 这通常通过 Skraup 合成来实现,涉及在硫酸和氧化剂的存在下,苯胺与甘油的缩合。

官能化: 然后通过亲电芳香取代反应,用甲氧基和氯取代基对喹啉核进行官能化。

最终组装: 将官能化的喹啉与苯衍生物偶联,形成最终的塔戈西尔结构。

工业生产方法: 塔戈西尔的工业生产遵循类似的合成路线,但规模更大,对产量和纯度进行了优化。该过程包括:

间歇反应: 在大型反应器中进行,对温度、压力和反应时间进行精确控制。

纯化: 使用重结晶和色谱等技术对粗产物进行纯化,以达到高纯度水平。

化学反应分析

反应类型: 塔戈西尔经历各种化学反应,包括:

氧化: 塔戈西尔可以在特定条件下被氧化,导致形成喹啉 N-氧化物衍生物。

还原: 塔戈西尔的还原可以产生二氢喹啉衍生物。

取代: 亲电和亲核取代反应可以改变喹啉和苯环上的官能团。

常用试剂和条件:

氧化: 在催化剂存在下,过氧化氢或过酸。

还原: 用钯催化剂或硼氢化钠的氢气。

取代: 用于亲电取代的卤化剂和用于亲核取代的胺类亲核试剂。

主要产物:

氧化产物: 喹啉 N-氧化物。

还原产物: 二氢喹啉。

取代产物: 各种取代的喹啉和苯衍生物。

科学研究应用

In Vitro Studies

Numerous studies have demonstrated Targocil's potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for this compound against several S. aureus isolates have been reported as low as 1 µg/mL .

Table 1: Antibacterial Activity of this compound Against Staphylococcus aureus

| Strain | MIC (µg/mL) |

|---|---|

| Newman | 1 |

| MW2 | 1 |

| MG2375 | 1 |

| MG2389 | 1 |

| MRSA (various) | 2 |

In addition to its effectiveness against S. aureus, this compound has shown promise in combating other pathogens. For instance, it has been investigated for its effects on Bacillus anthracis, revealing that this compound induces envelope damage and activates stress response pathways .

Potential Therapeutic Uses

This compound's unique mechanism makes it a candidate for developing new antibacterial therapies. Its ability to inhibit WTA biosynthesis suggests potential applications in treating infections caused by resistant bacterial strains. Research indicates that this compound could be particularly effective in treating ocular infections, such as bacterial keratitis, where it has demonstrated significant activity against both methicillin-susceptible and methicillin-resistant isolates .

Case Study: Efficacy in Ocular Infections

A study involving S. aureus isolates from suspected cases of keratitis showed that this compound effectively reduced viable bacteria within corneal epithelial cells, outperforming traditional antibiotics like vancomycin . The study highlighted the compound's ability to penetrate epithelial barriers and exert its antibacterial effects intracellularly.

Research Applications

This compound is not only valuable in therapeutic contexts but also serves as a critical tool in scientific research. It is utilized to study:

- Bacterial Resistance Mechanisms : By observing how bacteria adapt to this compound treatment, researchers can gain insights into resistance mechanisms and develop strategies to counteract them.

- Cell Wall Biosynthesis : this compound's specific targeting of WTA biosynthesis allows researchers to explore fundamental aspects of bacterial cell wall structure and function.

- Drug Development : As a reference compound, this compound is instrumental in screening new inhibitors that could lead to the discovery of novel antibacterial agents .

作用机制

塔戈西尔通过抑制壁磷壁酸生物合成途径来发挥作用。 它专门靶向壁磷壁酸易位酶的 TarG 亚基,阻止壁磷壁酸前体跨越细菌膜的易位 。这种抑制会破坏细胞壁的完整性,导致细菌生长抑制和细胞死亡。

类似化合物:

1835F03: 塔戈西尔的先导化合物,具有类似的抗菌活性,但效力较低。

塔戈西尔的独特性: 塔戈西尔在特异性靶向壁磷壁酸易位酶的 TarG 亚基方面是独一无二的,这使其对耐甲氧西林金黄色葡萄球菌非常有效。它能够以低浓度抑制耐甲氧西林菌株和敏感甲氧西林菌株,使其有别于其他抗菌剂。

相似化合物的比较

1835F03: A precursor to Targocil with similar antibacterial activity but lower potency.

Clomiphene: An inhibitor of undecaprenyl diphosphate synthase, another enzyme involved in bacterial cell wall biosynthesis.

Uniqueness of this compound: this compound is unique in its specific targeting of the TarG subunit of the wall teichoic acid translocase, making it highly effective against methicillin-resistant Staphylococcus aureus. Its ability to inhibit both methicillin-susceptible and methicillin-resistant strains at low concentrations sets it apart from other antibacterial agents.

生物活性

Targocil, a novel antimicrobial agent, has garnered attention for its unique mechanism of action targeting wall teichoic acid (WTA) biosynthesis in gram-positive bacteria, particularly Staphylococcus aureus and Bacillus anthracis. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables that illustrate its efficacy and mechanisms.

This compound functions primarily by inhibiting the TarG subunit of the WTA translocase (TarGH), which is essential for the transport of WTA across the bacterial membrane. This inhibition leads to several critical effects on bacterial physiology:

- Inhibition of Autolysis : this compound treatment results in a significant decrease in autolysis in S. aureus, as it blocks the translocation of autolysins such as Atl across the membrane. This effect is WTA-dependent, as demonstrated in studies where WTA-deficient mutants did not exhibit similar reductions in autolysis .

- Increased Cellular Permeability : In Bacillus anthracis, this compound has been shown to increase cell envelope permeability, enhancing susceptibility to other antimicrobial agents. This effect is particularly pronounced during spore outgrowth, suggesting a potential therapeutic application against this bioterrorism threat .

Efficacy Against Pathogens

This compound has demonstrated potent antibacterial activity against various strains of S. aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for this compound against clinical isolates have been reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-susceptible S. aureus | 1-2 |

| Methicillin-resistant S. aureus | 2 |

| Bacillus anthracis | 0.5-2 |

These values indicate that this compound is effective at concentrations that are relatively low compared to traditional antibiotics .

Case Studies and Research Findings

- In Vitro Studies : A study assessed the effects of this compound on S. aureus in vitreous humor, revealing that this compound not only inhibited bacterial growth but also killed bacteria at concentrations above its MIC. This suggests potential applications in ocular infections where traditional treatments may fail .

- Resistance Mechanisms : Research on this compound-resistant mutants indicated that these strains exhibited significantly reduced adherence to human corneal epithelial cells (HCECs), suggesting that targeting WTA biosynthesis may impair bacterial colonization capabilities .

- Combination Therapy : Studies have shown that combining this compound with other antibiotics can enhance efficacy against resistant strains. For example, synergistic effects were observed when this compound was used alongside tunicamycin and other inhibitors against MRSA and vancomycin-resistant enterococci (VRE) .

属性

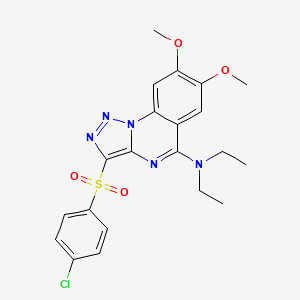

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-7,8-dimethoxytriazolo[1,5-a]quinazolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O4S/c1-5-26(6-2)19-15-11-17(30-3)18(31-4)12-16(15)27-20(23-19)21(24-25-27)32(28,29)14-9-7-13(22)8-10-14/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNZGYMGTTUYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(N=NN2C3=CC(=C(C=C31)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659297 | |

| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200443-21-5 | |

| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。